1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane 1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18058844
InChI: InChI=1S/C7H12ClF3O/c1-6(4-8)2-3-12-5-7(9,10)11/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C7H12ClF3O
Molecular Weight: 204.62 g/mol

1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane

CAS No.:

Cat. No.: VC18058844

Molecular Formula: C7H12ClF3O

Molecular Weight: 204.62 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane -

Specification

Molecular Formula C7H12ClF3O
Molecular Weight 204.62 g/mol
IUPAC Name 1-chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane
Standard InChI InChI=1S/C7H12ClF3O/c1-6(4-8)2-3-12-5-7(9,10)11/h6H,2-5H2,1H3
Standard InChI Key CWYXWZQCOKLEIX-UHFFFAOYSA-N
Canonical SMILES CC(CCOCC(F)(F)F)CCl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Characterization

1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane possesses the molecular formula C₇H₁₂ClF₃O, derived from its butane chain (C₄H₁₀) modified by three substituents:

  • A chlorine atom at position 1.

  • A methyl group at position 2.

  • A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 4.

The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. The trifluoroethoxy group introduces strong electron-withdrawing characteristics, while the chlorine atom enhances reactivity in nucleophilic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₂ClF₃O
Molecular Weight228.62 g/mol
CAS Registry NumberNot formally assigned
SMILES NotationClC(C)(C)CCCOC(F)(F)F

Synthetic Pathways and Methodologies

Chlorination of Alkenyl Precursors

A patent (CN100410230C) describes the preparation of structurally analogous chloroalkenes using isoprene and chlorinating agents such as N-chloroisocyanuric acid . For 1-chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane, a plausible route involves:

  • Epoxidation of 2-methyl-4-(2,2,2-trifluoroethoxy)-1-butene.

  • Chlorination using hydrochlorination agents (e.g., HCl in acetic acid).

  • Purification via fractional distillation or column chromatography.

This method leverages the electrophilic addition of chlorine to alkenes, followed by stabilization of the intermediate carbocation through neighboring group participation .

Nucleophilic Substitution

An alternative approach involves substituting a hydroxyl or tosyl group at position 4 of 1-chloro-2-methylbutane with a trifluoroethoxy moiety. For example:

  • Reacting 1-chloro-2-methyl-4-tosylbutane with 2,2,2-trifluoroethanol in the presence of a base (e.g., K₂CO₃) to facilitate SN2 displacement .

Physicochemical Properties

Boiling Point and Solubility

While direct data for this compound is unavailable, analogous chlorinated ethers exhibit boiling points between 120–150°C and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) . The trifluoroethoxy group likely reduces water solubility due to its hydrophobic fluorinated tail.

Spectroscopic Data

  • ¹H NMR: Expected signals include a triplet for the -OCH₂CF₃ group (δ 4.3–4.5 ppm) and a multiplet for the methyl-substituted carbon (δ 1.2–1.4 ppm).

  • ¹⁹F NMR: A characteristic triplet (J = 10 Hz) near δ -75 ppm for the CF₃ group .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The chlorine atom serves as a versatile leaving group, enabling cross-coupling reactions to construct carbon-carbon bonds. For instance, Suzuki-Miyaura coupling could introduce aryl groups at position 1, yielding bioactive scaffolds .

Agrochemical Development

Fluorinated ethers are prized in pesticide design for their metabolic stability and membrane permeability. This compound’s trifluoroethoxy group may enhance herbicidal activity by resisting oxidative degradation .

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